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Compound of Interest

Compound Name: Triton X 100

Cat. No.: B7826099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Triton X-100 is a widely used non-ionic detergent in biochemical and molecular biology

applications, particularly for cell lysis and protein extraction. Its ability to solubilize membranes

while generally preserving protein structure and function makes it a valuable tool for a variety of

downstream applications. This document provides detailed application notes and protocols for

the effective use of Triton X-100 in cell lysis.

Mechanism of Action
Triton X-100 is a non-ionic surfactant that disrupts the lipid-lipid and lipid-protein interactions

within the cell membrane. Its chemical structure, featuring a hydrophilic polyethylene oxide

chain and a hydrophobic hydrocarbon group, allows it to integrate into the lipid bilayer,

ultimately leading to the formation of micelles and the solubilization of membrane components.

This process releases intracellular contents.[1][2] Because it is a non-denaturing detergent,

Triton X-100 is effective at extracting proteins while maintaining their native structure and

function, which is crucial for subsequent analyses like immunoprecipitation and enzyme activity

assays.[2][3]

Application Notes: Selecting the Optimal Triton X-
100 Concentration
The ideal concentration of Triton X-100 can vary depending on the cell type, the specific protein

of interest, and the downstream application. The optimal concentration often needs to be
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determined empirically, but the following tables provide general guidelines.[1][4]

Table 1: Recommended Triton X-100 Concentrations for
Different Cell Types

Cell Type
Recommended Triton X-
100 Concentration (% v/v)

Notes

Mammalian Cells (adherent,

e.g., COS-7)
0.1% - 1.0%

0.1% is often sufficient for

cytoplasmic protein extraction.

Higher concentrations (up to

1%) may be needed for

complete lysis or for

solubilizing certain membrane

proteins.[3][5]

Mammalian Cells (suspension) 0.5% - 1.0%

Generally require slightly more

rigorous lysis conditions than

adherent cells.

Murine Macrophages (e.g.,

J774.2)
1.0%

A concentration of 1% has

been shown to be effective for

complete lysis of these

"superglue" cells.[6]

E. coli 0.1% - 1.0%

Often used in combination with

other lysis methods like

sonication or lysozyme

treatment to break down the

bacterial cell wall.[1][7]

Table 2: Triton X-100 Concentration and Downstream
Application Compatibility

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://eureka.patsnap.com/report-triton-x-100-s-influence-on-recombinant-protein-yield-in-e-coli
https://www.qiagen.com/us/resources/faq/628
https://www.researchgate.net/post/Can_we_use_Triton_X-100_to_lyse_Human_Cultured_cells_in_order_to_prepair_cell_lysate_for_ELISA
https://www.protocol-online.org/biology-forums-2/posts/31355.html
https://www.researchgate.net/post/What-is-the-best-concentration-of-Triton-X-100-that-can-be-used-to-lyse-murine-macrophage-eg-J7742
https://eureka.patsnap.com/report-triton-x-100-s-influence-on-recombinant-protein-yield-in-e-coli
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196251/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Downstream Application
Recommended Triton X-
100 Concentration (% v/v)

Considerations

Western Blotting 0.1% - 1.0%

Triton X-100 is compatible with

Western blotting and helps to

reduce non-specific antibody

binding.[8]

Immunoprecipitation (IP) 0.1% - 1.0%

Preserves protein-protein

interactions, making it suitable

for co-immunoprecipitation

experiments.[9][10]

Enzyme-Linked

Immunosorbent Assay (ELISA)
0.5% - 1.0%

Can be used for preparing cell

lysates for ELISA, but care

should be taken as high

concentrations may interfere

with antigen binding to the

plate.[3]

Protein Purification (e.g.,

6xHis-tagged)
0.1% - 1.0%

Can be included in binding and

wash buffers to reduce non-

specific binding of

contaminating proteins to the

purification resin.[4]

Protein Quantification

(Bradford Assay)
< 0.1%

Triton X-100 can interfere with

the Bradford assay. If possible,

use a lower concentration or a

detergent-compatible protein

assay.[5]

Experimental Protocols
Protocol 1: General Lysis of Mammalian Cells with Triton
X-100 Lysis Buffer
This protocol is suitable for the extraction of cytoplasmic and some membrane-bound proteins

from cultured mammalian cells.
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Materials:

Phosphate-Buffered Saline (PBS), ice-cold

Triton X-100 Lysis Buffer (see recipe below)

Protease and phosphatase inhibitor cocktails

Cell scraper (for adherent cells)

Microcentrifuge

Triton X-100 Lysis Buffer Recipe (1X):

Component Final Concentration

Tris-HCl, pH 7.4 50 mM

NaCl 150 mM

Triton X-100 1% (v/v)

| EDTA | 1 mM |

Procedure:

Cell Preparation:

For adherent cells: Wash the cell monolayer twice with ice-cold PBS.

For suspension cells: Pellet the cells by centrifugation and wash the pellet twice with ice-

cold PBS.

Lysis:

Add freshly prepared, ice-cold Triton X-100 Lysis Buffer (with protease and phosphatase

inhibitors) to the cells. A common volume is 100-150 µL for a well in a 6-well plate.[11]
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For adherent cells, use a cell scraper to detach the cells and transfer the lysate to a pre-

chilled microcentrifuge tube.

Incubate the lysate on ice for 20-30 minutes with occasional gentle vortexing to ensure

complete lysis.[11][12]

Clarification:

Centrifuge the lysate at 14,000 rpm for 10-15 minutes at 4°C to pellet cellular debris.[11]

Supernatant Collection:

Carefully transfer the supernatant, which contains the soluble protein fraction, to a new

pre-chilled tube.

Downstream Processing:

The protein concentration of the lysate can be determined using a detergent-compatible

assay. The lysate is now ready for downstream applications such as SDS-PAGE, Western

blotting, or immunoprecipitation.

Protocol 2: Lysis for Immunoprecipitation (IP)
This protocol is optimized for preserving protein-protein interactions.

Materials:

PBS, ice-cold

IP Lysis Buffer (see recipe below)

Protease and phosphatase inhibitor cocktails

Microcentrifuge

IP Lysis Buffer Recipe (1X):
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Component Final Concentration

Tris-HCl, pH 7.4 10 mM

NaCl 150 mM

EDTA 1 mM

EGTA, pH 8.0 1 mM

Triton X-100 1% (v/v)

| NP-40 | 0.5% (v/v) |

Procedure:

Follow the cell preparation and lysis steps as described in Protocol 1, using the IP Lysis

Buffer.

Incubate the lysate on ice for 30 minutes with constant agitation.[12]

(Optional) To further shear the DNA and reduce viscosity, sonicate the lysate on ice.[12]

Clarify the lysate by centrifugation at high speed for 5 minutes at 4°C.[12]

The resulting supernatant is the crude cell lysate, ready for the immunoprecipitation

procedure.

Visualizations
Experimental Workflow for Cell Lysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.neb.com/en/protocols/cell-lysis
https://www.neb.com/en/protocols/cell-lysis
https://www.neb.com/en/protocols/cell-lysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Cell Lysis using Triton X-100
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Caption: A flowchart of the general experimental workflow for cell lysis using Triton X-100.
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Simplified EGFR Signaling Pathway
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Caption: A simplified diagram of the EGFR signaling cascade, often studied using cell lysates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b7826099?utm_src=pdf-custom-synthesis
https://eureka.patsnap.com/report-triton-x-100-s-influence-on-recombinant-protein-yield-in-e-coli
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/detergents-cell-lysis-protein-extraction.html
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/detergents-cell-lysis-protein-extraction.html
https://www.researchgate.net/post/Can_we_use_Triton_X-100_to_lyse_Human_Cultured_cells_in_order_to_prepair_cell_lysate_for_ELISA
https://www.qiagen.com/us/resources/faq/628
https://www.qiagen.com/us/resources/faq/628
https://www.protocol-online.org/biology-forums-2/posts/31355.html
https://www.researchgate.net/post/What-is-the-best-concentration-of-Triton-X-100-that-can-be-used-to-lyse-murine-macrophage-eg-J7742
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3196251/
https://www.researchgate.net/post/What-is-the-function-of-Triton-X-100-in-TTBS-washing-buffer-for-western-blot-analysis
https://www.antibodies-online.com/buffer/1059075/IP+Buffer+w++Triton+X-100/
https://fivephoton.com/pdfs/Triton%20IP%20Protocol.pdf
https://www.mdanderson.org/documents/core-facilities/Functional%20Proteomics%20RPPA%20Core%20Facility/RPPA_6%20Well%20Plate%20Lysate%20Prep.pdf
https://www.neb.com/en/protocols/cell-lysis
https://www.benchchem.com/product/b7826099#triton-x-100-concentration-for-cell-lysis-protocol
https://www.benchchem.com/product/b7826099#triton-x-100-concentration-for-cell-lysis-protocol
https://www.benchchem.com/product/b7826099#triton-x-100-concentration-for-cell-lysis-protocol
https://www.benchchem.com/product/b7826099#triton-x-100-concentration-for-cell-lysis-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7826099?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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